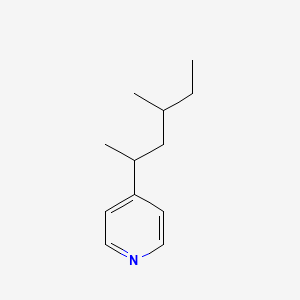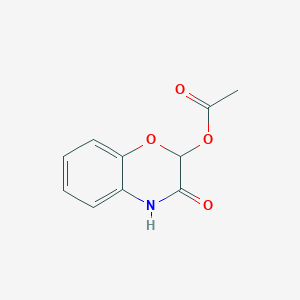
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H11BrClNO3 It is a derivative of benzene, substituted with bromobutoxy, chloro, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene typically involves the reaction of 1-chloro-2-nitro-4-hydroxybenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve 1-chloro-2-nitro-4-hydroxybenzene in DMF.
- Add potassium carbonate to the solution.
- Introduce 1,4-dibromobutane to the reaction mixture.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include distillation and advanced chromatographic techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or higher pressure.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromobutoxy group.
Reduction: Formation of 1-(4-Aminobutoxy)-2-chloro-4-nitrobenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds with biological activity.
Biological Studies: Used in studies to understand the interaction of halogenated aromatic compounds with biological systems.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
1-(4-Bromobutoxy)-2-chloro-4-nitrobenzene can be compared with similar compounds such as:
1-(4-Bromobutoxy)-4-nitrobenzene: Lacks the chloro group, which may affect its reactivity and applications.
1-(4-Bromobutoxy)-2-chloro-4-aminobenzene:
1-(4-Bromobutoxy)-2-chloro-4-methylbenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
22197-83-7 |
|---|---|
Formule moléculaire |
C10H11BrClNO3 |
Poids moléculaire |
308.55 g/mol |
Nom IUPAC |
1-(4-bromobutoxy)-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C10H11BrClNO3/c11-5-1-2-6-16-10-4-3-8(13(14)15)7-9(10)12/h3-4,7H,1-2,5-6H2 |
Clé InChI |
GCFIQYGXXKTAFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



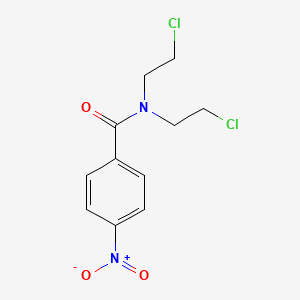
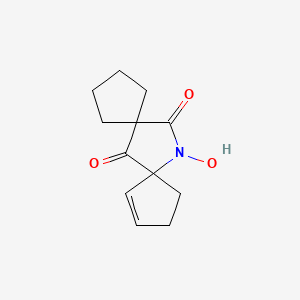
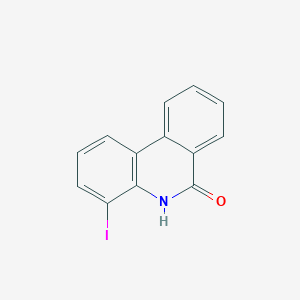

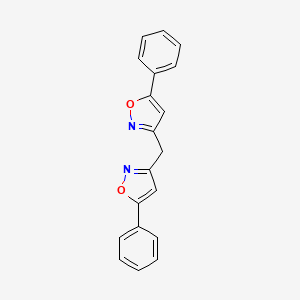
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

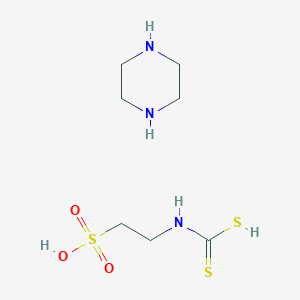
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
